rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 1446486-67-4
VCID: VC11645077
InChI: InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1
SMILES:
Molecular Formula: C13H14ClN
Molecular Weight: 219.71 g/mol

rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans

CAS No.: 1446486-67-4

Cat. No.: VC11645077

Molecular Formula: C13H14ClN

Molecular Weight: 219.71 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans - 1446486-67-4

Specification

CAS No. 1446486-67-4
Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
IUPAC Name (1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1
Standard InChI Key KMWMHGPIBUFOLA-JHEYCYPBSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC=CC3=CC=CC=C32.Cl
Canonical SMILES C1C(C1N)C2=CC=CC3=CC=CC=C32.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a cyclopropane ring fused to a naphthalene moiety at the 1-position, with an amine group at the adjacent carbon in the trans orientation. The rigid cyclopropane ring imposes significant steric constraints, while the naphthalene system contributes aromaticity and π\pi-stacking potential. The hydrochloride salt forms via protonation of the amine, improving stability and solubility .

Table 1: Physicochemical Properties of rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine Hydrochloride

PropertyValue
Molecular FormulaC13H14ClN\text{C}_{13}\text{H}_{14}\text{ClN}
Molecular Weight219.71 g/mol
CAS Number1820575-60-7
SolubilitySoluble in polar solvents (e.g., water, methanol)
Storage Conditions2–8°C, protected from light

Synthesis and Structural Elucidation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. For related cyclopropane derivatives, 1H^1\text{H} NMR spectra exhibit distinct splitting patterns due to the cyclopropane ring’s magnetic anisotropy. For instance, (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carbonitrile shows proton resonances at δ\delta 7.28 (d, J=8.5J = 8.5 Hz, 2H) for aromatic protons and δ\delta 2.61 (ddd, J=9.2,6.7,4.7J = 9.2, 6.7, 4.7 Hz, 1H) for cyclopropane protons . Similar patterns are expected for the naphthalen-1-yl analog.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s rigid structure makes it a valuable scaffold for drug discovery. Modifications to the naphthalene ring (e.g., halogenation, alkylation) could tune pharmacokinetic properties. For instance, fluorinated analogs often exhibit improved metabolic stability and blood-brain barrier penetration .

Table 2: Structural Analogs and Their Modifications

CompoundSubstituentUnique Property
(1S,2S)-2-(4-Fluorophenyl)cyclopropaneFluorineEnhanced metabolic stability
(1S,2S)-2-(4-Chlorophenyl)cyclopropaneChlorineIncreased electrophilicity
rac-(1R,2S)-2-(Naphthalen-1-yl)cyclopropaneNaphthaleneImproved π\pi-stacking

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